n-(4-(Cyclopentylthio)phenyl)isobutyramide
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Overview
Description
n-(4-(Cyclopentylthio)phenyl)isobutyramide is an organic compound with the molecular formula C15H21NOS It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Cyclopentylthio)phenyl)isobutyramide typically involves the reaction of 4-(cyclopentylthio)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
n-(4-(Cyclopentylthio)phenyl)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
n-(4-(Cyclopentylthio)phenyl)isobutyramide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylthio group may enhance the compound’s binding affinity to these targets, while the isobutyramide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- n-(4-(Cyclopentylthio)phenyl)acetamide
- n-(4-(Cyclopentylthio)phenyl)propionamide
- n-(4-(Cyclopentylthio)phenyl)butyramide
Uniqueness
n-(4-(Cyclopentylthio)phenyl)isobutyramide is unique due to the presence of the isobutyramide moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research applications.
Properties
Molecular Formula |
C15H21NOS |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-(4-cyclopentylsulfanylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H21NOS/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
WTEHFYKDPQTCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origin of Product |
United States |
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